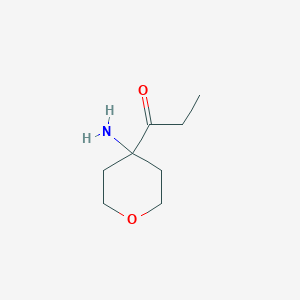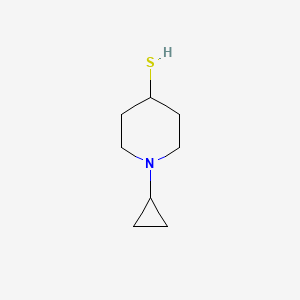
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a chemical compound that features a morpholine ring substituted with a propan-2-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine typically involves the reaction of morpholine with isopropyl halides and trifluoromethylating agents. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The process may also involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine compounds.
Scientific Research Applications
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)morpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)morpholine: Lacks the propan-2-yl group, affecting its reactivity and applications.
2-(Propan-2-yl)-4-(trifluoromethyl)morpholine: Similar structure but with different substitution pattern, leading to variations in properties.
Uniqueness
2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is unique due to the presence of both the propan-2-yl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
2-propan-2-yl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C8H14F3NO/c1-5(2)6-3-12-4-7(13-6)8(9,10)11/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
OGCMXEJMFKRACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)



![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)

![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)



